(2S,3S)-1-(tert-Butoxycarbonyl)-3-(trifluoromethyl)azetidine-2-carboxylic acid

Description

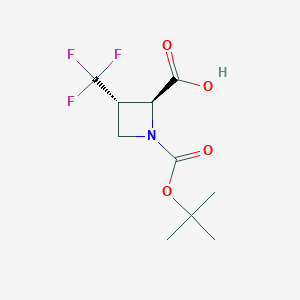

(2S,3S)-1-(tert-Butoxycarbonyl)-3-(trifluoromethyl)azetidine-2-carboxylic acid is a chiral azetidine derivative featuring a trifluoromethyl group at the C3 position, a tert-butoxycarbonyl (Boc) protecting group at the N1 position, and a carboxylic acid moiety at C2. This compound is structurally characterized by its four-membered azetidine ring, which imposes significant ring strain compared to larger heterocycles like piperidines.

Notably, this compound has been listed as discontinued by CymitQuimica, with all product sizes (1g to 500mg) marked unavailable . This discontinuation may reflect challenges in synthesis, stability, or commercial demand. While direct data on its molecular formula and mass are absent in the provided evidence, its structure can be inferred as approximately C₁₀H₁₄F₃NO₄ (assuming similarity to azetidine analogs like the 3,3-dimethyl variant in ).

Properties

Molecular Formula |

C10H14F3NO4 |

|---|---|

Molecular Weight |

269.22 g/mol |

IUPAC Name |

(2S,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)azetidine-2-carboxylic acid |

InChI |

InChI=1S/C10H14F3NO4/c1-9(2,3)18-8(17)14-4-5(10(11,12)13)6(14)7(15)16/h5-6H,4H2,1-3H3,(H,15,16)/t5-,6-/m0/s1 |

InChI Key |

OCLIUAPKYXTECD-WDSKDSINSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H]1C(=O)O)C(F)(F)F |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1C(=O)O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-1-(tert-Butoxycarbonyl)-3-(trifluoromethyl)azetidine-2-carboxylic acid typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under specific conditions.

Protection with Boc Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. These methods often utilize continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-1-(tert-Butoxycarbonyl)-3-(trifluoromethyl)azetidine-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The trifluoromethyl and Boc groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like nucleophiles and electrophiles are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S,3S)-1-(tert-Butoxycarbonyl)-3-(trifluoromethyl)azetidine-2-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S,3S)-1-(tert-Butoxycarbonyl)-3-(trifluoromethyl)azetidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s binding affinity and stability.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Compounds

*Estimated based on structural analogs.

Physicochemical Properties

- Acidity : The trifluoromethyl group in the target compound likely lowers its pKa compared to the dimethyl analog (pKa ~4.04 in ), enhancing water solubility .

- Density/Boiling Point : Trifluoromethyl’s electronegativity may increase density relative to dimethyl analogs (1.147 g/cm³ in ), though exact values are unavailable .

- Stereochemical Impact: The (2S,3S) configuration could enhance binding specificity in chiral environments compared to epimeric mixtures (e.g., ’s note on co-eluting epimers) .

Research Implications

The trifluoromethyl group’s strong electron-withdrawing nature and metabolic stability make the target compound a promising candidate for medicinal chemistry, though its discontinued status highlights practical limitations. Comparative studies with dimethyl or phenyl analogs (Table 1) could elucidate substituent effects on bioactivity and pharmacokinetics. Further research should address synthesis optimization and stability profiling to revive its utility.

Biological Activity

(2S,3S)-1-(tert-Butoxycarbonyl)-3-(trifluoromethyl)azetidine-2-carboxylic acid, commonly referred to as AZE, is a compound with significant biological implications, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on cellular processes, and potential therapeutic applications.

- Chemical Formula : C₁₀H₁₄F₃NO₄

- Molecular Weight : 269.22 g/mol

- CAS Number : 1240527-79-0

Pro-inflammatory Effects

Recent studies have highlighted the pro-inflammatory properties of AZE. In particular, it has been shown to induce toxicity in BV2 microglial cells, leading to increased levels of pro-inflammatory cytokines such as IL-6 and Arg1. This suggests that AZE may play a role in neuroinflammatory processes, which are implicated in various neurodegenerative diseases .

Apoptotic Activity

AZE also exhibits pro-apoptotic effects. The compound has been observed to alter the expression of Bcl2 and BAX proteins, which are crucial regulators of apoptosis. Increased BAX expression coupled with decreased Bcl2 levels indicates that AZE can promote cell death under certain conditions .

Study on Microglial Cells

A study conducted on murine BV2 microglial cells demonstrated that exposure to AZE resulted in significant morphological changes and reduced cell viability. The MTT assay indicated a dose-dependent decrease in cell survival following AZE treatment. Notably, the release of nitric oxide (NO) was also significantly elevated, further confirming the compound's pro-inflammatory effects .

| Parameter | Control Group | AZE Treatment Group |

|---|---|---|

| Cell Viability (%) | 100% | 45% (at 100 µM) |

| NO Release (µM) | 1.5 | 5.8 (after 24 hours) |

| BAX Expression (fold) | 1.0 | 3.5 |

| Bcl2 Expression (fold) | 1.0 | 0.5 |

Therapeutic Implications

Given its biological activity, AZE has potential therapeutic implications, particularly in treating conditions characterized by neuroinflammation and apoptosis-related damage. The modulation of inflammatory pathways and apoptotic processes could make AZE a candidate for further research in drug development targeting neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.